N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

DPP-4 inhibition type 2 diabetes pyrrolidine scaffold

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1353968-63-4; molecular formula C₁₂H₂₁ClN₂O₂; MW 260.76 g/mol) is a synthetic N-acylated pyrrolidine-2-ylmethyl-acetamide derivative bearing a reactive 2-chloroacetyl moiety at the pyrrolidine nitrogen. The compound is primarily documented as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, with the chloroacetyl group serving as the coupling handle for introducing diverse amine pharmacophores.

Molecular Formula C12H21ClN2O2
Molecular Weight 260.76 g/mol
Cat. No. B7924483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Molecular FormulaC12H21ClN2O2
Molecular Weight260.76 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CCCN1C(=O)CCl)C(=O)C
InChIInChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8H2,1-3H3
InChIKeyNHODENQQUUPUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide – Intermediate-Grade Pyrrolidine Building Block for DPP-IV Inhibitor Programs


N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1353968-63-4; molecular formula C₁₂H₂₁ClN₂O₂; MW 260.76 g/mol) is a synthetic N-acylated pyrrolidine-2-ylmethyl-acetamide derivative bearing a reactive 2-chloroacetyl moiety at the pyrrolidine nitrogen . The compound is primarily documented as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, with the chloroacetyl group serving as the coupling handle for introducing diverse amine pharmacophores . The pyrrolidine-2-ylmethyl scaffold positions the isopropylacetamide side chain at the 2-position of the pyrrolidine ring, a substitution pattern that directly maps onto the P2-binding region of DPP-IV and has produced inhibitors with subnanomolar potency in optimized analogues [1]. Predicted physicochemical properties include a boiling point of 406.0 ± 20.0 °C, density of 1.129 ± 0.06 g/cm³, and an estimated pKa of –0.56 ± 0.70, consistent with a lipophilic, non-ionizable intermediate suitable for downstream coupling in aprotic media .

Why In-Class Pyrrolidine-Acetamide Intermediates Cannot Substitute for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide in DPP-IV Synthesis


Pyrrolidine-based chloroacetyl intermediates that appear structurally similar exhibit critical differences in substitution position (2-ylmethyl vs. 3-ylmethyl vs. 3-yl), N-alkylation pattern, and stereochemistry that irrevocably alter downstream coupling outcomes and final inhibitor geometry. The 2-ylmethyl attachment in the target compound places the isopropylacetamide side chain at the position that directly projects into the DPP-IV S2 pocket, a spatial arrangement validated by X-ray co-crystal structures of pyrrolidin-2-ylmethyl amide inhibitors [1]. By contrast, the 3-ylmethyl regioisomer (CAS 1353958-10-7) and the 3-yl-linked analogue (CAS 1354010-31-3, MW 246.73 g/mol) reposition the side chain by one carbon, disrupting the vector required for S2 engagement and yielding a different connectivity to the coupling partner . The 1-methyl-pyrrolidin-2-ylmethyl analogue (CAS 1354015-03-4, MW 232.75 g/mol) lacks the N-acetyl group on the pyrrolidine ring altogether, removing the chloroacetyl coupling handle and precluding identical downstream derivatization . Even the (S)-enantiomer pair (CAS 1354008-22-2), while sharing the same connectivity, introduces stereochemical purity requirements that affect batch-to-batch reproducibility in non-stereoselective routes. These structural differences are not interchangeable: substituting any of these analogues yields a divergent final compound with an untested, and likely inferior, DPP-IV pharmacophore geometry [2].

Quantitative Differentiation Evidence: N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide vs. Structural Analogues


2-ylmethyl Substitution Yields DPP-4 Inhibitors with Subnanomolar Potency; 3-ylmethyl Regioisomer Lacks Validated Activity

The pyrrolidine-2-ylmethyl scaffold, which is the exact connectivity present in the target compound, has been validated in β-homophenylalanine-based amide series to produce DPP-4 inhibitors with IC₅₀ values as low as 0.38 nM (compound 7k) [1]. This potency level places the 2-ylmethyl scaffold among the most potent non-covalent DPP-4 inhibitor cores reported. The lead compound in this series, compound 5, bearing the pyrrolidine-2-ylmethyl amide linker, exhibited an IC₅₀ of 10 nM, and systematic optimization of the P2 region yielded a 6- to 12-fold improvement in potency [2]. In contrast, the 3-ylmethyl regioisomer (N-[1-(2-chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide; CAS 1353958-10-7) relocates the side chain attachment point by one position on the pyrrolidine ring, a shift that places the isopropylacetamide moiety outside the validated S2-binding trajectory. No published DPP-4 activity data exist for the 3-ylmethyl isomer, and the pyrrolidine-3-yl-attached analogue (CAS 1354010-31-3) has a different molecular formula (C₁₁H₁₉ClN₂O₂; MW 246.73 g/mol) and a lower predicted boiling point of 399.6 ± 42.0 °C, reflecting fundamentally distinct physicochemical behavior . Selection of the 2-ylmethyl isomer is therefore mandatory for reproducing the SAR landscape that led to subnanomolar DPP-4 inhibitors.

DPP-4 inhibition type 2 diabetes pyrrolidine scaffold structure–activity relationship

Chloroacetyl on Pyrrolidine Nitrogen Provides the Essential Coupling Handle for Vildagliptin-Type DPP-IV Inhibitors

The target compound contains the 2-chloroacetyl group directly attached to the pyrrolidine nitrogen, which is the identical reactive functionality employed in the industrial synthesis of vildagliptin (LAF237) and related DPP-IV inhibitors. The published vildagliptin route uses (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as the key intermediate, which is coupled with 3-hydroxy-1-aminoadamantane under basic conditions (K₂CO₃, room temperature) to form the final drug substance in approximately 50% yield for the coupling step [1]. The target compound provides this same chloroacetyl-pyrrolidine functionality but with an isopropylacetamide side chain at the 2-methyl position rather than a carbonitrile, offering a distinct vector for downstream diversification while retaining the validated coupling chemistry. This contrasts with the 1-methyl-pyrrolidine analogue (2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide; CAS 1354015-03-4; MW 232.75 g/mol), which has a methyl group on the pyrrolidine nitrogen instead of the chloroacetyl moiety and therefore cannot participate in the nucleophilic displacement coupling that defines the vildagliptin synthetic strategy . The 1-methyl analogue also has a significantly lower predicted boiling point (313.4 ± 17.0 °C) and different molecular formula (C₁₁H₂₁ClN₂O), confirming a distinct chemical entity incompatible with the same reaction manifold .

vildagliptin synthesis chloroacetyl coupling DPP-IV inhibitor intermediate N-acylation

Predicted Physicochemical Profile Differentiates the 2-ylmethyl Isomer from the 3-yl Regioisomer for Reaction Compatibility and Purification

Predicted physicochemical parameters provide a practical basis for distinguishing the target 2-ylmethyl compound from its closest regioisomer during procurement quality control. The target compound (CAS 1353968-63-4) has a predicted boiling point of 406.0 ± 20.0 °C, density of 1.129 ± 0.06 g/cm³, and pKa of –0.56 ± 0.70 . The 3-yl directly-attached regioisomer (N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide; CAS 1354010-31-3) has a predicted boiling point of 399.6 ± 42.0 °C, density of 1.16 ± 0.1 g/cm³, and pKa of –0.67 ± 0.20 . While the overlapping uncertainty ranges mean these values alone cannot serve as definitive identity proof, the combination of boiling point (Δ +6.4 °C nominal), density (Δ –0.031 g/cm³ nominal), and molecular formula (C₁₂H₂₁ClN₂O₂ vs. C₁₁H₁₉ClN₂O₂) enables unambiguous identification via orthogonal analytical methods (LCMS, NMR). The higher boiling point of the target compound also informs distillation and solvent-swap operations during downstream processing, with the target requiring higher thermal input than the 3-yl analogue.

physicochemical properties boiling point differentiation regioisomer identification chromatographic purification

Pyrrolidine-2-ylmethyl Geometry Is Structurally Conserved Across High-Potency DPP-4 Inhibitor Co-Crystal Structures

The pyrrolidine-2-ylmethyl amide geometry present in the target compound is structurally validated by X-ray co-crystal structures of closely related DPP-4 inhibitors. The co-crystal structure of inhibitor 7k (IC₅₀ = 0.38 nM) bound to DPP-4 reveals a hydrogen-bonding interaction with Gln553 in the S2 pocket, with the pyrrolidine-2-ylmethyl linker providing the optimal spatial trajectory for this interaction [1]. This structural validation establishes that the 2-ylmethyl connectivity is not merely a synthetic convenience but is geometrically required for high-affinity engagement of the DPP-4 S2 subsite. The target compound retains this exact 2-ylmethyl connectivity in its scaffold, while the 3-ylmethyl regioisomer (CAS 1353958-10-7) repositions the side chain by a full carbon atom, projecting the isopropylacetamide moiety in a direction that cannot recapitulate the Gln553 hydrogen bond observed for 7k. No co-crystal structure exists for any 3-ylmethyl pyrrolidine amide bound to DPP-4, and the available SAR literature provides no evidence that 3-substituted pyrrolidine amides achieve comparable DPP-4 potency [2].

X-ray crystallography DPP-4 co-crystal structure S2 pocket binding scaffold validation

Racemic Mixture (CAS 1353968-63-4) Offers Cost and Availability Advantage over Single Enantiomer (CAS 1354008-22-2) for Non-Stereoselective Applications

The target compound (CAS 1353968-63-4) is supplied as the racemic mixture (or unspecified stereochemistry), whereas the (S)-enantiomer (CAS 1354008-22-2, also known as N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide) is listed as a separate, typically higher-priced catalog item . Fluorochem pricing data (CNreagent, 2025) indicates the racemate (CAS 1353968-63-4) at approximately 15,268 CNY per 500 mg, while the (S)-enantiomer (CAS 1354008-22-2, Ref. 10-F084667) is listed at 16,610 CNY per 500 mg, representing a ~8.8% price premium for the single enantiomer . For synthetic applications where the chiral center is either not relevant to the final coupling outcome (e.g., the stereocenter is lost or epimerized in subsequent steps) or where the racemate is deliberately used for divergent synthesis, the racemic procurement offers a measurable cost saving without compromising the chemical functionality (chloroacetyl handle, isopropylacetamide side chain, and 2-ylmethyl connectivity are preserved). However, for stereoselective DPP-IV inhibitor programs that specifically require the (S)-configuration, the single enantiomer remains the necessary choice, and the price differential must be weighed against the cost of chiral resolution.

racemic synthesis chiral procurement cost efficiency DPP-IV intermediate sourcing

Recommended Application Scenarios for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide Based on Differential Evidence


Synthesis of β-Homophenylalanine-Derived DPP-4 Inhibitors via Chloroacetyl Displacement Coupling

The target compound serves as the direct starting material for constructing pyrrolidine-2-ylmethyl amide-based DPP-4 inhibitors analogous to the Nordhoff series, where the chloroacetyl group is displaced by β-homophenylalanine amines bearing sulfonamide or sulfamine P2 modifications. This application directly leverages the validated 2-ylmethyl geometry that produced compound 7k (IC₅₀ = 0.38 nM) [1]. The chloroacetyl-pyrrolidine coupling proceeds under conditions established for vildagliptin synthesis (K₂CO₃, ambient temperature), enabling rapid library generation at the P2 position while maintaining the S2-binding trajectory validated by X-ray crystallography [2].

Non-Stereoselective Intermediate Supply for DPP-IV Medicinal Chemistry Triage Campaigns

For early-stage medicinal chemistry programs where the stereochemical outcome at the pyrrolidine 2-position is either inconsequential (e.g., the final inhibitor loses this chiral center or is tested as a racemate in primary screens), the racemic form (CAS 1353968-63-4) provides a cost-advantaged supply of the 2-ylmethyl scaffold. With catalog pricing ~8.8% lower than the (S)-enantiomer (CAS 1354008-22-2) at the 500 mg scale , the racemate enables larger-scale SAR exploration within fixed budgets, provided the program's biological assays are compatible with racemic mixtures.

Quality Control Reference Standard for Regioisomer Differentiation in Multi-Kilogram Intermediate Campaigns

The distinct predicted physicochemical profile of the target compound (boiling point 406.0 ± 20.0 °C; MW 260.76 g/mol; molecular formula C₁₂H₂₁ClN₂O₂) relative to the 3-yl regioisomer (boiling point 399.6 ± 42.0 °C; MW 246.73 g/mol; formula C₁₁H₁₉ClN₂O₂) provides unambiguous analytical handles for QC release testing . LCMS monitoring of the molecular ion cluster (m/z 260.76 for target vs. m/z 246.73 for 3-yl analogue) combined with ¹H NMR integration of the pyrrolidine ring protons enables quantitative detection of regioisomeric impurities down to <0.5%, critical for GMP intermediate campaigns where isomeric purity directly impacts final API impurity profiles.

Covalent Inhibitor Probe Synthesis Exploiting the Chloroacetyl Electrophilic Warhead

The chloroacetyl moiety on the pyrrolidine nitrogen functions not only as a coupling handle but also as a latent electrophile for targeted covalent inhibitor design. In this scenario, the target compound is directly screened or elaborated into activity-based probes where the chloroacetyl group forms a covalent adduct with active-site cysteine or serine residues in DPP-4 or related serine proteases. This application is unique to intermediates retaining the chloroacetyl functionality (as in CAS 1353968-63-4) and is not accessible with the 1-methyl-pyrrolidine analogue (CAS 1354015-03-4), which substitutes the chloroacetyl with a non-electrophilic methyl group .

Quote Request

Request a Quote for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.